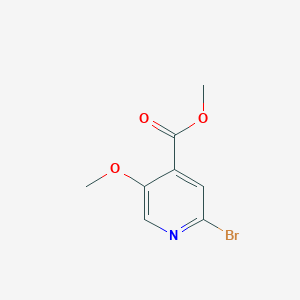

Methyl 2-bromo-5-methoxyisonicotinate

Description

Methyl 2-bromo-5-methoxyisonicotinate is a brominated isonicotinic acid derivative featuring a methoxy group at the 5-position and a bromine atom at the 2-position of the pyridine ring. Its molecular formula is C₈H₈BrNO₃, with a molecular weight of 246.06 g/mol (calculated from ). This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its reactivity is influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group, enabling diverse functionalization pathways.

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 2-bromo-5-methoxypyridine-4-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-12-6-4-10-7(9)3-5(6)8(11)13-2/h3-4H,1-2H3 |

InChI Key |

NAQODWOOZJGDKM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1C(=O)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Methyl 5-Bromo-2-Methoxyisonicotinate (CAS 886365-25-9)

- Structural Features : Bromine at position 5, methoxy at position 2 (reverse of the target compound) .

- Molecular Formula: C₈H₈BrNO₃ (identical to the target compound).

- Key Differences :

- Altered electronic distribution due to substituent positions, affecting reactivity in cross-coupling reactions.

- Higher steric accessibility of bromine at position 5 may enhance nucleophilic substitution rates compared to the target compound.

- Applications : Used in synthesizing analogs of antitumor agents, leveraging its regioselectivity in Suzuki-Miyaura couplings .

Ester Variants

Ethyl 2-Bromo-5-Methoxyisonicotinate (CAS 1276657-05-6)

- Structural Features : Ethyl ester instead of methyl ester.

- Molecular Formula: C₉H₁₀BrNO₃; molecular weight = 260.08 g/mol .

- Slower hydrolysis kinetics compared to the methyl ester due to steric hindrance.

- Limitations: Limited commercial availability and uncharacterized purity/safety data .

Functional Group Modifications

Methyl 2-Bromo-5-Hydroxyisonicotinate (CAS 1256810-42-0)

- Structural Features : Hydroxyl (-OH) replaces methoxy (-OCH₃) at position 5 .

- Molecular Formula: C₇H₆BrNO₃.

- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. Higher acidity (pKa ~8–10) due to the phenolic proton, enabling deprotonation-driven reactions.

- Applications: Potential use in metal-chelating ligands or prodrugs requiring pH-sensitive activation .

Methyl 2-(Benzyloxy)-5-Bromoisonicotinate (CAS 1222090-62-1)

- Structural Features : Benzyloxy (-OCH₂C₆H₅) at position 2, bromine at position 5 .

- Molecular Formula: C₁₄H₁₂BrNO₃; molecular weight = 322.16 g/mol.

- Key Differences :

- Applications : Intermediate in multi-step syntheses where selective deprotection is needed.

Methyl 5-Fluoro-2-Methoxyisonicotinate (CAS 1214346-01-6)

- Structural Features : Fluorine replaces bromine at position 5 .

- Molecular Formula: C₈H₈FNO₃.

- Key Differences :

- Fluorine’s electronegativity enhances electron-deficient character at position 5, directing meta-substitution.

- Lower molecular weight (197.15 g/mol) and reduced steric bulk compared to brominated analogs.

- Applications : Fluorine’s metabolic stability makes it valuable in PET tracer development .

Comparative Data Table

Key Research Findings

- Reactivity Trends : Bromine at position 2 (target compound) shows higher electrophilicity than at position 5 due to proximity to the electron-withdrawing ester group .

- Biological Activity : Methoxy groups enhance metabolic stability compared to hydroxyl analogs, making methyl/ethyl esters preferred in drug design .

- Synthetic Utility : Benzyloxy-protected derivatives enable selective functionalization but require additional deprotection steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.